molecular formula C19H15N3O2 B2974884 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034618-08-9

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2974884
CAS RN: 2034618-08-9
M. Wt: 317.348
InChI Key: MILWWAOZHXPMAP-UHFFFAOYSA-N
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Description

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a furan ring, a pyridine ring, and an indole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multicomponent reactions . For instance, polysubstituted furans can be synthesized via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan, pyridine, and indole rings would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich furan and indole rings, as well as the electron-deficient pyridine ring . These could participate in various chemical reactions, such as electrophilic aromatic substitution .

Advantages and Limitations for Lab Experiments

One advantage of using N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity for FGFR tyrosine kinases. This allows for the specific targeting of FGFR-driven diseases without affecting other signaling pathways. However, one limitation is that this compound may not be suitable for clinical use due to its poor pharmacokinetic properties, including low solubility and rapid clearance.

Future Directions

For research on N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide include improving its pharmacokinetic properties to make it suitable for clinical use, as well as investigating its potential therapeutic applications in other FGFR-driven diseases beyond cancer and skeletal disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on FGFR signaling and downstream pathways.

Synthesis Methods

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide involves several steps, starting with the preparation of the pyridine and indole intermediates. The pyridine intermediate is prepared by reacting 5-bromo-3-(furan-3-yl)pyridine with sodium hydride and 3-chloromethylphenyl isocyanate. The indole intermediate is prepared by reacting 2-bromo-1H-indole with sodium hydride and 2,3-dichlorobenzoyl chloride. The final step involves coupling the pyridine and indole intermediates using palladium-catalyzed cross-coupling reaction to obtain this compound.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in FGFR-driven diseases, including cancer and skeletal disorders. Preclinical studies have shown that this compound selectively inhibits FGFR tyrosine kinases, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells. In addition, this compound has been shown to promote bone formation and increase bone mineral density in preclinical models of skeletal disorders.

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide accurate information on its safety and hazards . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-19(18-8-14-3-1-2-4-17(14)22-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12,22H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILWWAOZHXPMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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